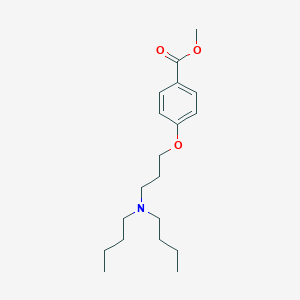

Methyl 4-(3-(dibutylamino)propoxy)benzoate

概要

説明

Methyl 4-(3-(dibutylamino)propoxy)benzoate is a chemical compound with the molecular formula C19H31NO3 and a molecular weight of 321.45 g/mol . It is known for its role as an intermediate in the synthesis of dronedarone, a medication used to treat cardiac arrhythmias. The compound is characterized by its ester functional group and the presence of a dibutylamino group attached to a propoxy chain.

準備方法

The synthesis of Methyl 4-(3-(dibutylamino)propoxy)benzoate typically involves the following steps:

Starting Materials: The synthesis begins with 4-hydroxybenzoic acid and dibutylamine.

Esterification: The 4-hydroxybenzoic acid is esterified with methanol in the presence of an acid catalyst to form methyl 4-hydroxybenzoate.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

化学反応の分析

Methyl 4-(3-(dibutylamino)propoxy)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane, and controlled temperatures.

科学的研究の応用

Chemistry

M4DPB serves as an important intermediate in organic synthesis, particularly in the preparation of pharmaceuticals such as dronedarone , a drug used for treating cardiac arrhythmias. The compound's structure allows it to participate in various chemical reactions, including oxidation and reduction processes.

Biology

Research indicates that M4DPB may influence cellular pathways and enzyme activities. Although specific interaction profiles are still being developed, preliminary studies suggest its potential role in modulating biological systems.

Medicine

As an intermediate in drug synthesis, M4DPB is crucial for developing medications targeting cardiovascular conditions. Dronedarone, synthesized from M4DPB, has demonstrated antiarrhythmic properties by affecting ion channels in cardiac cells, thereby influencing heart rhythm and contractility .

Pharmacological Insights

M4DPB's relevance extends to pharmacological applications where it is linked to:

- Cardiovascular Effects : Dronedarone's ability to prolong action potentials and refractory periods in myocardial cells highlights the importance of M4DPB in cardiac therapies .

- Anticancer Potential : Some studies suggest that compounds related to M4DPB may enhance the efficacy of anticancer drugs, although direct evidence for M4DPB remains limited.

作用機序

The mechanism of action of Methyl 4-(3-(dibutylamino)propoxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. In the context of its role as a dronedarone intermediate, it contributes to the modulation of ion channels in cardiac cells, thereby affecting the electrical activity of the heart and helping to maintain normal rhythm.

類似化合物との比較

Methyl 4-(3-(dibutylamino)propoxy)benzoate can be compared with other similar compounds, such as:

Methyl 4-(3-(diethylamino)propoxy)benzoate: This compound has a diethylamino group instead of a dibutylamino group, which may affect its reactivity and biological activity.

Methyl 4-(3-(dimethylamino)propoxy)benzoate: The presence of a dimethylamino group makes this compound more hydrophilic and may alter its pharmacokinetic properties.

Methyl 4-(3-(dipropylamino)propoxy)benzoate: The dipropylamino group provides different steric and electronic effects compared to the dibutylamino group.

The uniqueness of this compound lies in its specific structural features that make it an effective intermediate in the synthesis of dronedarone, contributing to its pharmacological properties.

生物活性

Methyl 4-(3-(dibutylamino)propoxy)benzoate (M4DPB) is a chemical compound primarily recognized as an intermediate in the synthesis of dronedarone, a drug used for treating atrial fibrillation and heart failure. This article delves into the biological activity of M4DPB, its mechanisms, and its relevance in pharmacological applications based on available research findings.

Chemical Structure and Properties

M4DPB has a molecular formula of C₁₈H₃₁N₃O₃ and a molecular weight of approximately 321.45 g/mol. The compound features a benzoate moiety linked to a dibutylamino group via a propoxy chain, which influences its biological interactions and pharmacokinetic properties.

Pharmacological Applications

M4DPB's significance in pharmacology stems from its connection to dronedarone:

- Cardiovascular Effects : Dronedarone has been noted for prolonging action potentials and refractory periods in myocardial cells, showcasing potential antiarrhythmic properties. Consequently, M4DPB is relevant in studies aimed at understanding and improving cardiac therapies .

- Anticancer Potentials : Some studies suggest that compounds related to M4DPB may serve as potentiators for anticancer drugs, although specific data on M4DPB itself in this context is sparse .

Toxicological Profile

The safety profile of M4DPB has been assessed through various toxicity tests:

- Acute Toxicity : The compound exhibits an oral LD50 greater than 2,000 mg/kg in rats, indicating low acute toxicity .

- Environmental Impact : M4DPB is not easily degradable in the environment, with a reported LC50 for fish at 4.6 mg/L and EC50 for water fleas at 12 mg/L . This raises concerns regarding its ecological safety.

Comparative Analysis with Related Compounds

M4DPB can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 4-(3-(diethylamino)propoxy)benzoate | Diethylamino instead of dibutylamino | May exhibit different reactivity and bioactivity |

| Methyl 4-(3-(dimethylamino)propoxy)benzoate | Dimethylamino group increases hydrophilicity | Alters pharmacokinetic properties |

| Methyl 4-(3-(dipropylamino)propoxy)benzoate | Dipropylamino group provides distinct steric effects | Different electronic properties compared to dibutyl |

The structural characteristics of M4DPB enhance its effectiveness as an intermediate in drug synthesis targeting cardiac conditions.

Case Studies and Research Findings

- Synthesis Optimization : Research has focused on optimizing the synthesis of dronedarone using M4DPB as an intermediate. Studies have explored reaction conditions that improve yield and purity while developing greener synthetic pathways.

- Ion Channel Studies : Investigations into dronedarone's mechanism have highlighted the importance of compounds like M4DPB in understanding how these drugs influence cardiac ion channels, which could lead to improved therapeutic strategies for arrhythmias.

- Preliminary Biological Interaction Studies : Initial studies suggest that M4DPB may influence cellular pathways; however, detailed research is required to establish specific biological activities.

特性

IUPAC Name |

methyl 4-[3-(dibutylamino)propoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO3/c1-4-6-13-20(14-7-5-2)15-8-16-23-18-11-9-17(10-12-18)19(21)22-3/h9-12H,4-8,13-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPWAAYOCNWIEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431534 | |

| Record name | Methyl 4-[3-(dibutylamino)propoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437651-42-8 | |

| Record name | Methyl 4-[3-(dibutylamino)propoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。